DHFR Inhibitory Potency: 56.3 nM IC50 Against Bovine Liver DHFR Positions This Compound as a Moderate-Affinity Antifolate Scaffold
In a direct biochemical assay, 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide inhibited bovine liver dihydrofolate reductase (DHFR) with an IC50 of 56.3 nM when preincubated for 2 minutes with dihydrofolate (FH2) as substrate in the presence of NADPH [1]. For reference, the clinical antifolate methotrexate (MTX) exhibits bovine liver DHFR IC50 values ranging from 2.90 nM to 6.41 nM in comparable spectrophotometric assays [2]. This places the target compound approximately 9- to 19-fold less potent than MTX, a difference that is mechanistically informative rather than disqualifying: it indicates that the compound occupies the DHFR active site with measurable affinity, yet its reduced potency relative to the tight-binding clinical comparator makes it a valuable tool compound for probing intermediate-affinity DHFR interactions that may translate into differential cellular selectivity or reduced host toxicity.
| Evidence Dimension | DHFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 56.3 nM (bovine liver DHFR) |
| Comparator Or Baseline | Methotrexate (MTX): 2.90–6.41 nM (bovine liver DHFR) |
| Quantified Difference | Target compound is ~9- to 19-fold less potent than MTX |
| Conditions | Spectrophotometric assay; FH2 substrate; NADPH cofactor; 2 min preincubation (target compound) vs. comparable DHFR assay conditions (MTX) |
Why This Matters
This quantitative potency differential defines a distinct DHFR affinity window, enabling researchers to select a tool compound with attenuated antifolate activity for applications where full DHFR suppression (as with MTX) is undesirable, such as probe-based target engagement studies or combination screens.
- [1] BindingDB Entry BDBM50235580 / ChEMBL4092150. Affinity Data: IC50 56.3 nM. Target: Dihydrofolate reductase (Bovine). Curated by ChEMBL. Affiliated to Sardar Patel University. View Source
- [2] Pignatello R, et al. Synthesis and preliminary in vitro screening of lipophilic alpha, gamma-bis(amides) as potential prodrugs of methotrexate. (Referenced MTX IC50 2.90–6.41 nM on bovine liver DHFR). View Source
